(1S,2S,7Z,8R)-7-ethylidene-6'-hydroxy-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one
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Overview
Description
(1S,2S,7Z,8R)-7-ethylidene-6’-hydroxy-1’-methoxy-5-methylspiro[11-oxa-5-azatricyclo[63104,9]dodecane-2,3’-indole]-2’-one is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,7Z,8R)-7-ethylidene-6’-hydroxy-1’-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3’-indole]-2’-one involves multiple steps, typically starting with the preparation of the core spiro structure. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the principles of organic synthesis, including the use of automated synthesizers and high-throughput screening, can be applied to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,7Z,8R)-7-ethylidene-6’-hydroxy-1’-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3’-indole]-2’-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
(1S,2S,7Z,8R)-7-ethylidene-6’-hydroxy-1’-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3’-indole]-2’-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (1S,2S,7Z,8R)-7-ethylidene-6’-hydroxy-1’-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3’-indole]-2’-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (1S,2R,4S,7E,8R)-7-ethylidene-2’,6’-dimethoxy-5-spiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3’-indole]carboxylic acid methyl ester .
- (1R,2S,4S,8R,9S)-7-ethylidene-1’,6’-dimethoxy-2’-oxospiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3’-indole]-5-carbaldehyde .
Uniqueness
The uniqueness of (1S,2S,7Z,8R)-7-ethylidene-6’-hydroxy-1’-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3’-indole]-2’-one lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C21H26N2O4 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(1S,2S,7Z,8R)-7-ethylidene-6'-hydroxy-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one |
InChI |
InChI=1S/C21H26N2O4/c1-4-12-10-22(2)18-9-21(19-8-14(12)15(18)11-27-19)16-6-5-13(24)7-17(16)23(26-3)20(21)25/h4-7,14-15,18-19,24H,8-11H2,1-3H3/b12-4+/t14-,15?,18?,19-,21-/m0/s1 |
InChI Key |
VYZFRSLZSBLYIC-CFRXDJQUSA-N |
Isomeric SMILES |
C/C=C/1\CN(C2C[C@@]3([C@@H]4C[C@@H]1C2CO4)C5=C(C=C(C=C5)O)N(C3=O)OC)C |
Canonical SMILES |
CC=C1CN(C2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)O)N(C3=O)OC)C |
Origin of Product |
United States |
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